molecular formula C12H18 B14429506 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene CAS No. 84004-90-0

3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene

Cat. No.: B14429506
CAS No.: 84004-90-0
M. Wt: 162.27 g/mol
InChI Key: XWUAIUAHGSMQNO-UHFFFAOYSA-N
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Description

3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene is a cyclic hydrocarbon with a unique structure that includes both alkyl and alkene substituents. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The presence of both butyl and methyl groups, along with a methylene group, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation, where a hydrogen atom is replaced by a halogen.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens like chlorine or bromine for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene include other cycloalkanes and conjugated dienes, such as:

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.

    Cyclooctadiene: A cycloalkane with two double bonds in an eight-membered ring.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of alkyl and alkene substituents, which confer distinct reactivity and stability characteristics.

Properties

CAS No.

84004-90-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3-butyl-3-methyl-6-methylidenecyclohexa-1,4-diene

InChI

InChI=1S/C12H18/c1-4-5-8-12(3)9-6-11(2)7-10-12/h6-7,9-10H,2,4-5,8H2,1,3H3

InChI Key

XWUAIUAHGSMQNO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C=CC(=C)C=C1)C

Origin of Product

United States

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